m,p-O-Dimethyl-L-threo-droxidopa

Droxidopa synthesis protected intermediate demethylation

m,p-O-Dimethyl-L-threo-droxidopa (CAS 146565-98-2), systematically named (2S,3R)-2-amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid, is the 3,4-di-O-methyl ether derivative of droxidopa (L-threo-3,4-dihydroxyphenylserine). It serves a dual identity in pharmaceutical chemistry: (i) the penultimate protected intermediate in the classic Sumitomo synthetic route to droxidopa (EP 0024210; US 4319040), wherein the dimethoxy groups mask the catechol moiety until the final deprotection step , and (ii) a certified droxidopa process impurity (Droxidopa Impurity 14 / Impurity 31), supplied with validated HPLC purity ≥95% for use in analytical method development, ANDA submissions, and quality control.

Molecular Formula C11H15NO5
Molecular Weight 241.24 g/mol
Cat. No. B13437453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem,p-O-Dimethyl-L-threo-droxidopa
Molecular FormulaC11H15NO5
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(C(C(=O)O)N)O)OC
InChIInChI=1S/C11H15NO5/c1-16-7-4-3-6(5-8(7)17-2)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)/t9-,10+/m0/s1
InChIKeyZKPVWZDNDNCTBB-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m,p-O-Dimethyl-L-threo-droxidopa (CAS 146565-98-2): A Critical Droxidopa Synthetic Intermediate and Certified Impurity Reference Standard for Pharmaceutical Development


m,p-O-Dimethyl-L-threo-droxidopa (CAS 146565-98-2), systematically named (2S,3R)-2-amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid, is the 3,4-di-O-methyl ether derivative of droxidopa (L-threo-3,4-dihydroxyphenylserine). It serves a dual identity in pharmaceutical chemistry: (i) the penultimate protected intermediate in the classic Sumitomo synthetic route to droxidopa (EP 0024210; US 4319040), wherein the dimethoxy groups mask the catechol moiety until the final deprotection step [1], and (ii) a certified droxidopa process impurity (Droxidopa Impurity 14 / Impurity 31), supplied with validated HPLC purity ≥95% for use in analytical method development, ANDA submissions, and quality control . Its molecular weight of 241.24 g/mol and the presence of two methoxy groups confer distinct physicochemical properties—including enhanced oxidative stability relative to free-catechol droxidopa—that are exploited in both synthetic and analytical workflows.

Why Generic Droxidopa Intermediates Cannot Substitute for m,p-O-Dimethyl-L-threo-droxidopa in Regulated Synthetic and Analytical Applications


Droxidopa (L-threo-DOPS) synthetic routes employ several chemically distinct protected intermediates—including 3,4-di-O-benzyl, 3,4-methylenedioxy (benzodioxole), and 3,4-di-O-methyl variants—each with unique deprotection requirements, stability profiles, and impurity signatures. Substituting m,p-O-dimethyl-L-threo-droxidopa with the dibenzyl-protected analog (CAS 73594-43-1) introduces a different deprotection chemistry (hydrogenolysis over Pd/C vs. Lewis acid-mediated demethylation with AlCl₃/EtSH) that alters reaction kinetics, by-product profiles, and residual metal impurity risks in the final API [1]. Furthermore, in analytical settings, the dimethoxy impurity exhibits distinct chromatographic behavior that cannot be mimicked by the monobenzyl or phthalimido impurities; the validated stability-indicating HPLC method for droxidopa resolves multiple process impurities with unique retention times, and substitution of an incorrect impurity reference standard invalidates system suitability tests and regulatory compliance [2]. The L-threo stereochemistry is also essential—the DL-threo racemate (CAS 34047-62-6) cannot replace the enantiopure L-threo form in chiral purity determinations, where resolution yields of 40–45% and chiral purity benchmarks of 98–99.7% ee are specified [3].

Quantitative Differentiation Evidence: m,p-O-Dimethyl-L-threo-droxidopa vs. Droxidopa and Alternative Protected Intermediates


Defined Role as Penultimate Intermediate in the Sumitomo Synthesis Route vs. Dibenzyl-Protected Analogs

In the classic Sumitomo Pharmaceuticals synthesis (EP 0024210; US 4319040), racemic threo-3-(3,4-dimethoxyphenyl)serine (III) is the direct precursor to the N-phthaloyl derivative (V), which upon AlCl₃/ethyl mercaptan demethylation yields N-phthaloyl-3-(3,4-dihydroxyphenyl)serine (VI). The L-threo enantiomer—m,p-O-dimethyl-L-threo-droxidopa—is obtained after resolution. This route contrasts with the alternative dibenzyl-protected pathway (disclosed in US 3,920,728) that requires Pd/C hydrogenolysis for deprotection, introducing risks of residual palladium contamination and benzyl halide by-products [1]. The dimethoxy route enables a Lewis acid-mediated deprotection (AlCl₃/EtSH in CH₂Cl₂) that is orthogonal to the hydrogenolysis-sensitive functional groups present in other droxidopa synthetic strategies [2].

Droxidopa synthesis protected intermediate demethylation process chemistry

Enhanced Chemical Stability Through Catechol Masking vs. Free-Catechol Droxidopa

Droxidopa (CAS 23651-95-8), bearing a free catechol (3,4-dihydroxyphenyl) moiety, is demonstrably susceptible to chemical degradation. A validated stability-indicating HPLC study established that droxidopa undergoes significant degradation under acid hydrolysis (0.1 N HCl), alkaline hydrolysis (0.15 N NaOH), and thermal stress (105°C), generating degradation impurities with retention times of 12.7, 19.25, and 22.95 min respectively [1]. In sharp contrast, m,p-O-dimethyl-L-threo-droxidopa lacks free phenolic hydroxyl groups—both the meta and para positions are methyl-ether protected. This structural modification eliminates the two primary degradation pathways of the catechol: (i) autoxidation to ortho-quinones via semiquinone radical intermediates, and (ii) base-catalyzed oxidative coupling. While direct comparative forced-degradation data for the dimethoxy compound have not been published as a standalone study, the class-level inference is mechanistically robust: phenolic methyl ethers are generally resistant to the oxidative and alkaline conditions that degrade free catechols [2].

oxidative stability catechol protection forced degradation storage stability

Certified Droxidopa Impurity Reference Standard with Defined HPLC Purity for Regulatory Analytical Methods

m,p-O-Dimethyl-L-threo-droxidopa is formally cataloged as Droxidopa Impurity 14 (CAS 146565-98-2, purity ≥95% by HPLC) and also cross-referenced as Droxidopa Impurity 31 . It is supplied as a certified reference standard in quantities of 10–200 mg with comprehensive characterization data including COA, ¹H NMR, ¹³C NMR, MS, and HPLC chromatograms . In contrast to this compound, other droxidopa-related impurities such as N-hydroxypthalimide (Impurity N, CAS 524-38-9, RT 15.5 min) and (2R,3S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropionic acid (Impurity L, RT 25.76 min) are chemically distinct process impurities with different chromatographic retention and mass spectral signatures [1]. The dimethoxy impurity serves as a critical system suitability marker because its complete chromatographic resolution from the droxidopa parent peak (RT ~2.2 min) and from other process impurities must be demonstrated to validate method specificity per ICH Q2(R1) guidelines.

impurity profiling reference standard method validation ANDA submission

Biocatalytic Synthesis Substrate: Engineered SadA Mutants Show >6-Fold Activity Increase on N-Succinyl-dimethoxyphenylserine vs. Wild-Type Enzyme

The N-succinyl derivative of m,p-O-dimethyl-L-threo-droxidopa—N-succinyl-L-threo-3,4-dimethoxyphenylserine (NSDOPS)—is a key precursor in the biocatalytic production of droxidopa. The Fe(II)/α-ketoglutarate-dependent dioxygenase SadA from Burkholderia ambifaria AMMD catalyzes the hydroxylation of N-succinyl-3,4-dimethoxyphenylalanine (NSDOPA) to produce NSDOPS. However, the wild-type SadA enzyme exhibits very low catalytic activity toward the NSDOPA substrate compared to its activity on N-succinyl branched-chain L-amino acids [1]. Structure-based protein engineering yielded G79A, G79A/F261W, and G79A/F261R SadA mutants that demonstrated a more than 6-fold increase in α-ketoglutarate turnover activity for NSDOPS synthesis compared to the wild-type enzyme [1]. This quantitative improvement establishes the dimethoxyphenylserine scaffold as a validated substrate for engineered biocatalytic droxidopa manufacturing.

biocatalysis SadA dioxygenase enzyme engineering NSDOPS synthesis

Quantitative Chiral Resolution Benchmarks: L-threo-Dimethoxy Intermediate Achieves 98–99.7% ee at 40–45% Yield

The resolution of racemic droxidopa threo-key intermediates into the enantiopure L-threo form is a critical quality-defining step. Chinese patent CN113816943A discloses a resolution method using S-diphenylprolinol as the resolving agent for three key intermediates, including the dimethoxy-type intermediate (key intermediate III). Example 3 reports that 3 g (0.0084 mol) of key intermediate III, upon treatment with S-diphenylprolinol in isopropanol, yields the L-threo product with a resolution yield of 45% and chiral purity of 99.68% ee as confirmed by chiral HPLC [1]. This performance is quantitatively superior to the resolution of the corresponding intermediate I (40% yield, 98.54% ee, Example 1) and intermediate II (44% yield, 99.35% ee, Example 2) [1]. The patent explicitly claims that the resolving yield is 40–45% and that the yield and purity of the L-type target product reach 98–99.7% without requiring further chiral refinement [1].

chiral resolution enantiomeric excess S-diphenylprolinol key intermediate III

Deuterated Analog (d6) Enables Precise LC-MS/MS Quantitation as a Stable Isotope-Labeled Internal Standard

m,p-O-Dimethyl-L-threo-droxidopa-d6 (CAS for unlabeled base: 146565-98-2) is commercially available as a hexadeuterated analog in which both methoxy groups carry three deuterium atoms each (CD₃O– substitution at the meta and para positions) . This deuterated compound serves as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The molecular weight shift from 241.24 g/mol (d0) to 247.28 g/mol (d6) provides a +6 Da mass difference, enabling reliable chromatographic co-elution with the analyte while ensuring baseline mass spectrometric resolution . In contrast, unlabeled droxidopa and its other impurities lack a commercially available deuterated analog with the full dimethoxy substitution pattern, limiting their utility as SIL-IS candidates for methods that must simultaneously quantify both the dimethoxy intermediate and the final droxidopa API in reaction monitoring or impurity fate studies.

stable isotope-labeled internal standard LC-MS/MS bioanalysis droxidopa-d6

Validated Application Scenarios for m,p-O-Dimethyl-L-threo-droxidopa in Pharmaceutical R&D and Manufacturing


Process Chemistry: Multikilogram Droxidopa Manufacturing via the Dimethoxy-Protected Intermediate Route

For pharmaceutical manufacturers scaling droxidopa API production, the m,p-O-dimethyl-L-threo-droxidopa intermediate is the direct precursor in the Sumitomo route (EP 0024210; US 4319040). The process involves condensation of 3,4-dimethoxybenzaldehyde with glycine, N-phthaloylation, AlCl₃/ethyl mercaptan demethylation, hydrazine deprotection, and chiral resolution [1]. This route is selected over the dibenzyl-protected alternative because it avoids Pd/C hydrogenolysis, eliminating residual palladium impurity concerns and reducing catalyst costs. The intermediate's chiral purity specification of ≥98% ee (achievable at 99.68% ee using S-diphenylprolinol resolution) directly determines the enantiomeric purity of the final droxidopa API [2]. Procurement of the enantiopure L-threo intermediate from a qualified supplier with full analytical characterization allows the manufacturer to bypass the resolution step, streamlining the synthetic sequence.

Analytical Quality Control: Reference Standard for Droxidopa Impurity Profiling in ANDA Submissions

Droxidopa Impurity 14 (CAS 146565-98-2) is a required reference standard for the validated stability-indicating HPLC method used in droxidopa drug substance and drug product release testing [1]. The compound is employed as a system suitability marker to confirm chromatographic resolution from the droxidopa parent peak and from other specified impurities including Impurity H (RT 3.48 min), Impurity N (RT 15.5 min), Impurity L (RT 25.76 min), and the L-threo N-phthaloyl intermediate (RT 28.0 min) [2]. Regulatory submissions (ANDA, DMF) require a Certificate of Analysis (COA) documenting HPLC purity ≥95%, along with ¹H NMR, ¹³C NMR, and MS characterization data . The certified reference standard must be procured in quantities of 10–100 mg for method validation, with additional material reserved for ongoing stability study use.

Biocatalysis Development: Substrate for Engineered SadA Dioxygenase in Enzymatic Droxidopa Production

N-Succinyl-L-threo-3,4-dimethoxyphenylserine (NSDOPS), prepared from m,p-O-dimethyl-L-threo-droxidopa by N-succinylation, serves as the product of the SadA-catalyzed hydroxylation of N-succinyl-3,4-dimethoxyphenylalanine (NSDOPA). The G79A/F261W SadA mutant exhibits a >6-fold increase in α-ketoglutarate turnover activity compared to wild-type SadA, making it the preferred biocatalyst for NSDOPS production [1]. This enzymatic step is critical in biocatalytic droxidopa manufacturing routes where the dimethoxy protection strategy is retained through the hydroxylation step to prevent catechol oxidation. Procurement of the dimethoxy intermediate as a substrate for SadA enzyme screening and process optimization requires material of defined stereochemical purity, as the L-threo configuration is essential for downstream conversion to pharmacologically active droxidopa.

Bioanalytical Method Development: Deuterated Internal Standard for LC-MS/MS Quantitation of the Dimethoxy Intermediate

In pharmacokinetic studies and reaction monitoring applications where the dimethoxy intermediate must be quantified in complex biological or reaction matrices, m,p-O-Dimethyl-L-threo-droxidopa-d6 (MW 247.28 g/mol, +6 Da mass shift) is employed as a stable isotope-labeled internal standard [1][2]. The hexadeuterated analog co-elutes with the unlabeled analyte under reversed-phase LC conditions while providing baseline mass spectrometric separation, enabling precise correction for matrix effects and ionization variability. This application is particularly relevant for process analytical technology (PAT) implementations where real-time monitoring of the demethylation step is required to determine reaction endpoints and minimize over-reaction by-products. The d6-labeled standard is procured as a research chemical (≥95% isotopic purity) from specialized suppliers of stable isotope-labeled compounds.

Quote Request

Request a Quote for m,p-O-Dimethyl-L-threo-droxidopa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.